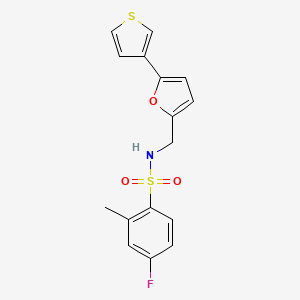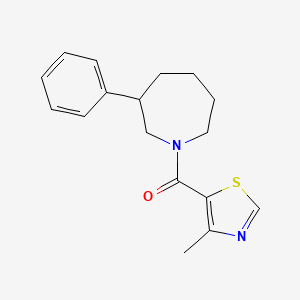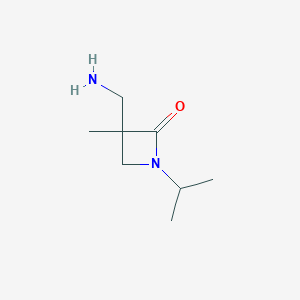
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine. This ring is substituted with an isopropyl group, a methyl group, and an aminomethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a type of heterocycle. The nitrogen in the ring can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Amines, like the aminomethyl group in this compound, are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . The azetidine ring might also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the polar aminomethyl group and the ability of the nitrogen atom to participate in hydrogen bonding could impact its solubility, boiling point, and other properties .Scientific Research Applications
Chiral Synthesis and Configurational Studies
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one and its derivatives are instrumental in enantiomeric resolutions and establishing absolute configurations in chiral synthesis. Shustov and Rauk (1996) detailed the separation and absolute configurations of enantiomers of 3-methylazetidin-2-one and related compounds, providing a foundational understanding of their stereochemistry and applications in asymmetric synthesis (Shustov & Rauk, 1996).
Synthesis of Functionalized Azetidines
This compound derivatives have shown a wide range of applications in the synthesis of functionalized azetidines. Salgado et al. (2003) developed a method for synthesizing 1-alkyl-2-methylazetidin-3-ones, leading to various functionalized compounds with potential applications in medicinal chemistry and material science (Salgado et al., 2003). Stankovic et al. (2012) further explored this area by assessing the nucleophilic substitution at the 3-position of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines, providing novel pathways to diverse azetidine derivatives (Stankovic et al., 2012).
Intermediate Synthesis and Ring Expansion
The compound and its related structures serve as intermediates in the synthesis of various bioactive molecules. A study by Fleck et al. (2003) highlighted its role in the preparation of key intermediates for the synthesis of antibacterial agents, showcasing the compound's significance in pharmaceutical manufacturing (Fleck et al., 2003). Alcaide et al. (2005) presented a novel N1-C4 bond cleavage in beta-lactams leading to gamma-lactams, underlining the compound's role in innovative synthetic pathways (Alcaide et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-3-methyl-1-propan-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYREVVNXDFSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1=O)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
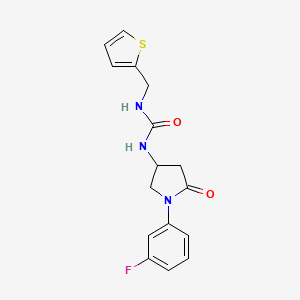
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)

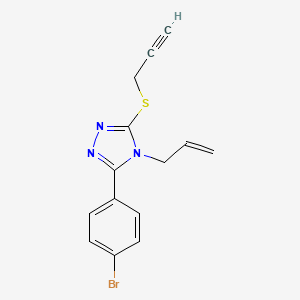
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)
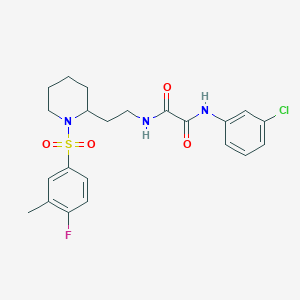
![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)
